molecular formula C13H15N3 B8336497 N-(Pyrrolidin-3-yl)isoquinolin-5-amine

N-(Pyrrolidin-3-yl)isoquinolin-5-amine

Cat. No.: B8336497
M. Wt: 213.28 g/mol
InChI Key: HOTGJYAYVQJOMO-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-3-yl)isoquinolin-5-amine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

N-(Pyrrolidin-3-yl)isoquinolin-5-amine is notable for its potential as a lead compound in drug development. The compound’s design allows it to interact with various biological targets, influencing multiple signaling pathways. Key applications include:

  • Kinase Inhibition : Research indicates that this compound may inhibit specific kinases involved in tumor growth and inflammation, suggesting its role as a therapeutic agent in cancer treatment.
  • Receptor Interaction : The compound has shown promise in interacting with neurotransmitter receptors, which could lead to the development of treatments for psychiatric disorders.

Anticancer Activity

In vivo studies have demonstrated the efficacy of this compound against various cancer types:

Study Type Findings
Xenograft ModelsSignificant tumor growth inhibition observed (up to 60% at 20 mg/kg).
Cell Line StudiesInduction of apoptosis in breast cancer cells with minimal impact on normal cells.

These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its mechanism of action.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties:

Model Effect
Arthritis ModelsSignificant reduction in paw swelling observed after treatment.
Cytokine ProductionDecreased levels of inflammatory markers such as TNF-alpha and IL-6.

These results indicate that the compound could be beneficial in treating inflammatory diseases.

Neurodegenerative Disease Research

Recent studies have explored the use of derivatives of this compound as potential PET tracers for neurodegenerative diseases:

  • Tau Pathology : The compound has been identified as a promising candidate for detecting neurofibrillary tangles associated with Alzheimer's disease, demonstrating high specificity and selectivity for binding to these pathological structures .

Case Studies

Several case studies further illustrate the therapeutic potential of this compound:

  • Cancer Treatment Case Study :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.
  • Infection Control Case Study :
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : Effective inhibition of growth was noted in multi-drug resistant strains.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

N-pyrrolidin-3-ylisoquinolin-5-amine

InChI

InChI=1S/C13H15N3/c1-2-10-8-14-7-5-12(10)13(3-1)16-11-4-6-15-9-11/h1-3,5,7-8,11,15-16H,4,6,9H2

InChI Key

HOTGJYAYVQJOMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate and isoquinolin-5-amine using the method of Example 3 followed by deprotection using the method of Example 4 afforded the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a homogenous solution of isoquinolin-5-amine (15 g, 104 mmol) and tert-butyl 3-oxopyrrolidine-1-carboxylate (23.12 g, 125 mmol, 1.2 eq) in AcOH (300 mL) at 0° C. was added dropwise a solution of NaBH(OAc)3 (44.1 g, 208 mmol, 2 eq) in AcOH (200 mL). The mixture was stirred at room temperature overnight and concentrated to dryness. Then, the residue was adjusted to pH 10 by addition of saturated aqueous solution of Na2CO3 and extracted with DCM (×3). The combined organic layers were dried over Na2SO4, filtered and then concentrated under vacuum to afford the expected compound, which was used directly in the next step without further purification.
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